molecular formula C17H18O4 B14643698 1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]ethan-1-one CAS No. 56774-68-6

1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]ethan-1-one

Katalognummer: B14643698
CAS-Nummer: 56774-68-6
Molekulargewicht: 286.32 g/mol
InChI-Schlüssel: SHMUDRRHRMAIJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]ethan-1-one is an organic compound characterized by a benzyloxy group and two methoxy groups attached to a phenyl ring, with an ethanone moiety

Vorbereitungsmethoden

The synthesis of 1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and benzyl bromide.

    Reaction Conditions: The key reaction involves the formation of the benzyloxy group through a nucleophilic substitution reaction

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Analyse Chemischer Reaktionen

1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.

    Major Products: The major products depend on the specific reaction conditions and reagents used, but can include alcohols, carboxylic acids, and substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The ethanone group can undergo nucleophilic attack, leading to various biochemical transformations.

Vergleich Mit ähnlichen Verbindungen

1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]ethan-1-one can be compared with similar compounds such as:

    1-[2-(Benzyloxy)-3,6-dimethoxyphenyl]ethanone: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    1-[2-(Benzyloxy)phenyl]ethan-1-one: Lacks the methoxy groups, leading to different chemical and biological properties.

    Quercetin Derivatives: These compounds have similar radical-scavenging activities and can be used in antioxidant research.

Eigenschaften

CAS-Nummer

56774-68-6

Molekularformel

C17H18O4

Molekulargewicht

286.32 g/mol

IUPAC-Name

1-(3,4-dimethoxy-2-phenylmethoxyphenyl)ethanone

InChI

InChI=1S/C17H18O4/c1-12(18)14-9-10-15(19-2)17(20-3)16(14)21-11-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3

InChI-Schlüssel

SHMUDRRHRMAIJU-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C(=C(C=C1)OC)OC)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.